molecular formula C13H27NO2 B12650026 Methyl 3-(dibutylamino)-2-methylpropionate CAS No. 71735-20-1

Methyl 3-(dibutylamino)-2-methylpropionate

Cat. No.: B12650026
CAS No.: 71735-20-1
M. Wt: 229.36 g/mol
InChI Key: JWMZBTCOXOGERJ-UHFFFAOYSA-N
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Description

Methyl 3-(dibutylamino)-2-methylpropionate is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71735-20-1

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 3-(dibutylamino)-2-methylpropanoate

InChI

InChI=1S/C13H27NO2/c1-5-7-9-14(10-8-6-2)11-12(3)13(15)16-4/h12H,5-11H2,1-4H3

InChI Key

JWMZBTCOXOGERJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis Pathways of Methyl 3 Dibutylamino 2 Methylpropionate

Strategic Approaches to Compound Formation

The formation of the target compound involves the precise assembly of its core components: the methyl propionate (B1217596) backbone, the methyl group at the α-carbon (position 2), and the dibutylamino group at the β-carbon (position 3).

Alkylation reactions serve as a foundational method for creating new carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing Methyl 3-(dibutylamino)-2-methylpropionate, this strategy could theoretically be applied in two distinct ways. The first approach involves the alkylation of a pre-formed propionate ester to introduce the dibutylamino group. This would typically proceed via a precursor such as methyl 2-methyl-3-halopropionate, where the halogen acts as a leaving group, reacting with dibutylamine.

A second theoretical approach involves the α-alkylation of a methyl 3-(dibutylamino)propionate precursor. This would require the generation of an enolate at the α-carbon, followed by reaction with a methylating agent like methyl iodide. The formation and reaction of ester enolates require strong, non-nucleophilic bases and carefully controlled conditions to prevent side reactions.

Alkylation Strategy Propionate Precursor Reagent Bond Formed
Introduction of Amine GroupMethyl 2-methyl-3-halopropionateDibutylamineC3-N
Introduction of α-Methyl GroupMethyl 3-(dibutylamino)propionateMethyl Halide (e.g., CH₃I)C2-C

A direct and common method for the synthesis of esters is the Fischer esterification of the corresponding carboxylic acid. study.com In this approach, the precursor 3-(dibutylamino)-2-methylpropanoic acid is reacted with methanol (B129727) in the presence of an acid catalyst. google.comorganic-chemistry.org The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product, this compound. The reaction is an equilibrium process, and to drive it towards the product side, water is often removed as it is formed, or an excess of the alcohol reactant is used.

Reactant 1 Reactant 2 Catalyst Product
3-(dibutylamino)-2-methylpropanoic acidMethanolAcid (e.g., H₂SO₄)This compound

Nucleophilic substitution is a highly effective method for introducing an amine functional group onto an alkyl chain. libretexts.orglibretexts.org This pathway is one of the most practical routes to this compound. The synthesis begins with a suitable methyl propionate derivative that contains a good leaving group, such as a halide (e.g., bromine or chlorine), at the 3-position. The starting material would be methyl 3-bromo-2-methylpropionate.

In this SN2 reaction, the dibutylamine acts as the nucleophile. docbrown.info The lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. chemguide.co.uk Since dibutylamine is a secondary amine, this reaction leads directly to the desired tertiary amine product. youtube.com To drive the reaction to completion and neutralize the hydrogen halide formed as a byproduct, a non-nucleophilic base or an excess of the reactant amine is typically used.

Substrate Nucleophile Leaving Group Product
Methyl 3-bromo-2-methylpropionateDibutylamineBr⁻This compound

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For the synthesis of this compound, the aza-Michael addition is a particularly efficient and atom-economical route. mdpi.commdpi.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

The specific reactants for this synthesis are dibutylamine (the Michael donor) and methyl methacrylate (B99206) (the Michael acceptor). The nucleophilic nitrogen of dibutylamine attacks the β-carbon of the double bond in methyl methacrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester group. This is followed by protonation of the resulting enolate intermediate (usually by another amine molecule or during workup) to yield the final product. This method is often preferred due to its high yields and mild reaction conditions.

Reaction Type Michael Donor Michael Acceptor Bond Formed
Aza-Michael AdditionDibutylamineMethyl MethacrylateC3-N

Catalytic Systems in Synthetic Routes

Catalysis is integral to enhancing the efficiency, selectivity, and rate of many organic syntheses. For the preparation of this compound, various catalytic systems can be employed, particularly in acid-catalyzed reactions.

Acid catalysis is most prominently featured in the esterification of 3-(dibutylamino)-2-methylpropanoic acid. libretexts.orglibretexts.org The role of the acid catalyst is to activate the carboxylic acid toward nucleophilic attack by methanol. google.com Without a catalyst, the reaction is typically very slow. Strong mineral acids are effective, as are solid acid catalysts which can simplify product purification.

The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. This activation facilitates the attack by the weakly nucleophilic methanol. The choice of catalyst can influence reaction times and yields.

Catalyst Catalyst Type Applicable Reaction Function
Sulfuric Acid (H₂SO₄)Homogeneous Brønsted AcidEsterificationProtonates carbonyl oxygen
p-Toluenesulfonic Acid (TsOH)Homogeneous Brønsted AcidEsterificationProtonates carbonyl oxygen
Solid Acid Resins (e.g., Amberlyst)Heterogeneous Brønsted AcidEsterificationProtonates carbonyl oxygen, allows for easy removal

Exploration of Base-Catalyzed Transformations

The synthesis of this compound via the aza-Michael addition of dibutylamine to methyl methacrylate can be significantly accelerated through the use of base catalysts. Organic bases, particularly non-nucleophilic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are effective in promoting this transformation. The role of the base is to increase the nucleophilicity of the amine, thereby facilitating its attack on the electron-deficient β-carbon of the methyl methacrylate.

In a typical base-catalyzed mechanism, the base abstracts a proton from the amine, generating a more potent nucleophilic species that readily adds to the Michael acceptor. Alternatively, the base can interact with the methacrylate, further polarizing the double bond and making it more susceptible to nucleophilic attack. Studies on analogous aza-Michael additions have demonstrated that even small amounts of a catalyst like DBU can lead to significant improvements in reaction yield and time, particularly under solvent-free conditions. mdpi.com For instance, the addition of benzylamine to methyl methacrylate showed a notable increase in yield when DBU was introduced. mdpi.com This approach avoids the need for harsh reaction conditions or stoichiometric activators, aligning with more efficient chemical synthesis principles.

Stereoselective Synthesis and Chiral Control in Amino Ester Formation

The structure of this compound contains a stereocenter at the C-2 position (the carbon atom bonded to the methyl group). Consequently, controlling the three-dimensional arrangement of this center to produce a single enantiomer is a significant objective in its synthesis. Stereoselective strategies are crucial for applications where a specific enantiomer possesses the desired biological or chemical activity.

Approaches to Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity in the formation of β-amino esters like this compound relies on several key asymmetric strategies. hilarispublisher.com These methods introduce a chiral influence during the C-N bond-forming aza-Michael addition, directing the reaction to favor one stereoisomer over the other.

Key Asymmetric Strategies:

Chiral Catalysis: The use of a chiral catalyst creates a transient chiral environment around the reactants. Chiral Lewis acids, Brønsted acids, or organocatalysts can coordinate to the methyl methacrylate, rendering one of its faces more accessible to the incoming dibutylamine nucleophile. nih.govnih.gov Cinchona alkaloid derivatives, for example, have been successfully employed as organocatalysts in asymmetric aza-Michael reactions to yield products with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to one of the reactants (typically the Michael acceptor). beilstein-journals.org This auxiliary sterically hinders one face of the molecule, forcing the nucleophilic attack to occur from the opposite, less-hindered face. beilstein-journals.orgnih.gov After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Substrate-Controlled Diastereoselection: In cases where the substrate already contains a stereocenter, its inherent chirality can influence the formation of new stereocenters. While not directly applicable to the synthesis from achiral dibutylamine and methyl methacrylate, this principle is fundamental in more complex syntheses. nih.gov

ApproachDescriptionTypical Chiral SourceOutcome
Chiral CatalysisA substoichiometric amount of a chiral molecule accelerates the reaction and induces stereoselectivity.Chiral metal complexes, proline derivatives, cinchona alkaloids. nih.govnih.govEnantiomerically enriched product.
Chiral AuxiliariesA stoichiometric chiral moiety is covalently attached to the substrate to direct the stereochemical outcome. beilstein-journals.orgEvans oxazolidinones, camphor derivatives.Diastereomerically enriched product, which is then converted to the enantiopure target.
Chiral ReagentsUse of a chiral version of a reactant, such as a chiral lithium amide, which acts as a traceless auxiliary. acs.orgChiral lithium amides. acs.orgEnantiomerically enriched product.

Influence of Chiral Precursors on Product Stereochemistry

The use of chiral precursors is a robust strategy for controlling the stereochemistry of the final product. In the context of synthesizing this compound, this most commonly involves modifying the methyl methacrylate reactant with a chiral auxiliary. beilstein-journals.org

Alternatively, the amine precursor can be the source of chirality. While dibutylamine itself is achiral, related strategies employ chiral lithium amides as traceless auxiliaries. acs.org In such a setup, a chiral amine is first deprotonated to form a chiral lithium amide base, which then generates the enolate of a carboxylic acid. This chiral base remains associated with the enolate in a mixed aggregate, directing the subsequent Michael addition with high stereocontrol. acs.org This bypasses the need for covalent attachment and removal of an auxiliary.

Sustainable and Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, energy consumption, and the use of hazardous materials. ftloscience.comacs.org The aza-Michael addition is inherently a strong candidate for a green process due to its high atom economy.

Solvent-Free and Catalytic Reaction Systems

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. ftloscience.com The aza-Michael addition of dibutylamine to methyl methacrylate can be effectively performed under solvent-free (neat) conditions. mdpi.comijsdr.org

To facilitate the reaction in the absence of a solvent, energy input such as conventional heating or microwave irradiation is often employed. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for Michael additions, from hours or days to minutes, while often increasing yields and product purity. nih.gov

The use of catalysts is another cornerstone of green chemistry, as they can replace stoichiometric reagents and enable reactions under milder conditions. ftloscience.com For the synthesis of this compound, various catalytic systems can be employed to enhance sustainability.

SystemDescriptionAdvantagesReference Example
Solvent-Free (Neat) with MicrowaveReactants are mixed without solvent and heated using microwave irradiation.Greatly reduced reaction times, no solvent waste, often higher yields.Addition of amines to acrylates. mdpi.comnih.gov
Heterogeneous CatalysisSolid catalysts like zeolites or clays are used.Easy separation of catalyst from the product, catalyst can be recycled, reduced waste.Hydroamination of methyl acrylate over H-form zeolites. researchgate.net
OrganocatalysisA small organic molecule (e.g., DBU) is used to catalyze the reaction.Avoids toxic or expensive metals, often mild reaction conditions.DBU-catalyzed addition of benzylamine to methacrylates. mdpi.com
Ionic LiquidsUsed as both catalyst and solvent.Can be recycled, non-volatile, can enhance reaction rates.Aza-Michael reaction catalyzed by ionic liquids in water. ijsdr.org

Atom Economy and Waste Reduction in Synthetic Processes

Atom economy is a central metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal reaction has an atom economy of 100%, meaning there are no byproducts and all reactant atoms are utilized in the final product. scranton.edu

The synthesis of this compound from dibutylamine and methyl methacrylate is a classic example of an addition reaction. Such reactions are inherently atom-economical. york.ac.uk

Calculation of Atom Economy:

Reactant 1: Dibutylamine (C₈H₁₉N), Molecular Weight ≈ 129.24 g/mol

Reactant 2: Methyl methacrylate (C₅H₈O₂), Molecular Weight ≈ 100.12 g/mol

Product: this compound (C₁₃H₂₇NO₂), Molecular Weight ≈ 229.36 g/mol

The atom economy is calculated as:

This 100% atom economy signifies that the reaction, in principle, generates no waste byproducts, as every atom from the starting materials becomes part of the final product structure. wikipedia.orgyork.ac.uk This makes the aza-Michael addition a highly efficient and environmentally benign pathway compared to substitution or elimination reactions, which inherently produce byproducts and have lower atom economies. scranton.edusciencedaily.com Maximizing atom economy is a fundamental strategy for waste reduction at the molecular level, directly aligning the synthesis with the principles of sustainable chemistry. rsc.org

Elucidation of Reaction Mechanisms and Kinetics Pertaining to Methyl 3 Dibutylamino 2 Methylpropionate

Mechanistic Studies of the Ester Functional Group

The ester functional group in Methyl 3-(dibutylamino)-2-methylpropionate is a primary site for various chemical transformations. Its reactivity is influenced by the electronic and steric effects of the adjacent methyl group and the dibutylamino moiety.

Hydrolytic Pathways and Factors Influencing Rates

The hydrolysis of this compound, the cleavage of the ester bond by water, can proceed under both acidic and basic conditions.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 3-(dibutylamino)-2-methylpropanoic acid, and a proton is regenerated, consistent with a catalytic process.

In basic media , the hydrolysis, often termed saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. acs.org This irreversible step forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, a poorer leaving group than the hydroxide ion. The resulting carboxylic acid is deprotonated by the strong base to form the carboxylate salt.

Several factors can influence the rate of hydrolysis:

pH: The rate is significantly dependent on the pH of the medium, with the reaction being slow at neutral pH and accelerated under acidic or basic conditions.

Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis by providing the necessary activation energy.

Solvent: The polarity of the solvent can affect the stability of the transition states and intermediates, thereby influencing the reaction rate.

FactorConditionExpected Effect on Hydrolysis Rate
pH Acidic (pH < 4)Increased
Neutral (pH ~ 7)Slow
Basic (pH > 10)Significantly Increased
Temperature IncreaseIncreased
DecreaseDecreased
Solvent Polarity IncreasedGenerally Increased

Nucleophilic Acyl Substitution Processes

Nucleophilic acyl substitution is a characteristic reaction of esters, involving the replacement of the alkoxy group (-OCH3) with a nucleophile. ethz.chmsu.educhemtube3d.com The reaction proceeds through a two-step addition-elimination mechanism. acs.org First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. msu.edu In the second step, the carbonyl group is reformed by the elimination of the leaving group (methoxide). msu.edu

The reactivity of this compound in these reactions is modulated by the electronic and steric environment of the carbonyl group. The electron-donating effect of the dibutylamino group can slightly reduce the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to an unsubstituted ester. Conversely, the steric bulk of the dibutylamino and the alpha-methyl groups can hinder the approach of the nucleophile.

Common nucleophiles in these reactions include:

Amines (Aminolysis): Reaction with ammonia, primary, or secondary amines yields the corresponding amides. This reaction is typically slower than with acyl chlorides. chemistrysteps.com

Alcohols (Transesterification): In the presence of an acid or base catalyst, reaction with another alcohol can lead to the exchange of the alkoxy group.

Organometallic Reagents: Reagents like Grignard reagents or organolithium compounds can react with the ester, typically leading to the formation of tertiary alcohols after the addition of two equivalents of the reagent.

NucleophileProduct Type
Ammonia (NH₃)Primary Amide
Primary Amine (R'NH₂)Secondary Amide
Secondary Amine (R'₂NH)Tertiary Amide
Alcohol (R'OH)New Ester
Grignard Reagent (R'MgX)Tertiary Alcohol

Redox Transformation Mechanisms (Reduction and Oxidation)

The ester group of this compound can undergo both reduction and oxidation, although the latter is less common for simple esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(dibutylamino)-2-methylpropan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form an aldehyde, which is immediately reduced further by another hydride equivalent to the primary alcohol.

Oxidation: Direct oxidation of the ester functional group is not a common transformation under standard conditions. However, the alpha-carbon to the carbonyl could potentially be oxidized under specific and harsh conditions, though this is often not a synthetically useful reaction. More relevant are the redox reactions involving the dibutylamino moiety, which are discussed in a later section. Some redox-active esters can be used in cross-coupling reactions. acs.org

ReagentTransformationProduct
Lithium Aluminum Hydride (LiAlH₄)Reduction3-(dibutylamino)-2-methylpropan-1-ol
Diisobutylaluminium Hydride (DIBAL-H)Partial Reduction (at low temp.)3-(dibutylamino)-2-methylpropanal

Formation of Reactive Intermediates, such as Lithium Enolates

The presence of a proton on the carbon atom alpha to the ester carbonyl allows for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is a common method for generating lithium enolates from esters. chemtube3d.combham.ac.uk

The deprotonation of this compound at the alpha-position results in the formation of a lithium enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. The stereoselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. The presence of the methyl group at the alpha-position means that the enolate formed will be a trisubstituted enolate.

The formation of the enolate is a key step in many synthetic applications, allowing for the elaboration of the carbon skeleton. The geometry of the enolate (E or Z) can be influenced by the solvent, additives, and the structure of the ester itself. bham.ac.uk

BaseIntermediatePotential Subsequent Reaction
Lithium Diisopropylamide (LDA)Lithium EnolateAlkylation, Aldol Condensation
Sodium Hydride (NaH)Sodium EnolateClaisen Condensation (intramolecular)

Mechanistic Insights into the Dibutylamino Moiety

Role in Hydrogen Bonding and Electrostatic Interactions

While the nitrogen atom in the dibutylamino group does not have a hydrogen atom to act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor . masterorganicchemistry.com This allows this compound to interact with protic solvents like water or alcohols, which can affect its solubility and reactivity. researchgate.net Intramolecular hydrogen bonding is not possible in this molecule in its ground state. However, in certain reaction intermediates or transition states, interactions between the nitrogen lone pair and other parts of the molecule could become significant.

Electrostatic interactions play a crucial role in the molecule's behavior. The nitrogen atom is a site of localized negative electrostatic potential due to its lone pair, making it a nucleophilic and basic center. This basicity means that in the presence of an acid, the nitrogen atom can be protonated to form a quaternary ammonium (B1175870) salt. This protonation would drastically alter the molecule's solubility and electronic properties, for instance, by increasing the electron-withdrawing nature of the amino group, which in turn would activate the carbonyl group towards nucleophilic attack. The electrostatic potential of a molecule can influence its interaction with other molecules and surfaces, which is relevant in areas like chromatography and biological interactions. researchgate.net

Interaction TypeDescriptionPotential Consequence
Hydrogen Bond Acceptor The lone pair on the nitrogen atom can accept a hydrogen bond from a donor molecule (e.g., H₂O).Increased solubility in protic solvents.
Electrostatic (Protonation) The basic nitrogen atom can be protonated by an acid.Formation of a water-soluble ammonium salt; altered reactivity.
Dipole-Dipole The polar C-N and C=O bonds create a molecular dipole.Influences intermolecular forces and physical properties.

Tautomeric Equilibria and Their Impact on Reactivity

While this compound primarily exists in its ester form, it possesses the structural elements for potential tautomeric equilibria, which can influence its reactivity. The presence of an α-proton (on the carbon adjacent to the carbonyl group) allows for the possibility of forming an enol or enolate tautomer under specific conditions, typically in the presence of a base.

The primary equilibrium would be the keto-enol tautomerism, as depicted below:

Keto Form <=> Enol Form

The keto form is significantly more stable for simple esters, and the equilibrium lies heavily on the side of the keto tautomer. However, the formation of even a minute concentration of the enolate, by deprotonation of the α-carbon, is a critical step in many reactions, such as alkylations or condensation reactions. The bulky dibutylamino and methyl groups on the β- and α-carbons, respectively, sterically hinder the approach of a base, making enolate formation less favorable compared to less substituted esters.

A second, less common, tautomeric consideration involves the nitrogen atom, potentially leading to an ylide-like structure, although this is highly unfavorable and not a significant contributor to its ground-state reactivity. The reactivity of the enolate, once formed, is a cornerstone of its synthetic utility, acting as a soft nucleophile that can react with various electrophiles.

Interactions with Other Reagents and Catalysts

Grignard Reagent Additions and Associated Mechanistic Studies

The reaction of esters with Grignard reagents (R''-MgX) is a fundamental transformation that typically proceeds via a double addition mechanism. In the case of this compound, the reaction with a Grignard reagent would yield a tertiary alcohol after acidic workup.

The mechanism involves two key stages:

First Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, a magnesium alkoxide often referred to as a hemiacetal. This step is generally fast.

Elimination and Second Addition: The tetrahedral intermediate is unstable and collapses, eliminating the methoxy (B1213986) group (-OCH₃) to form a ketone. This newly formed ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. A second molecule of the Grignard reagent immediately adds to the ketone carbonyl, forming a new, more stable magnesium alkoxide. Upon aqueous workup, this alkoxide is protonated to yield the final tertiary alcohol product.

Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol. Mechanistic studies on related ester-Grignard reactions have confirmed this pathway. The reaction follows a substrate-independent, reductive [2+2] cycloaddition of the Meisenheimer/Casper type. researchgate.net The tertiary amino group in this compound is generally unreactive towards Grignard reagents but can influence the reaction by chelation with the magnesium ion, potentially affecting the stereochemical outcome and reaction rate.

Table 1: Hypothetical Product of Grignard Reaction

Reactant Grignard Reagent Intermediate Ketone Final Product (after workup)

Participation in Radical Processes, particularly as Polymerization Initiators or Monomers

This compound can participate in radical processes in two distinct ways: as a co-initiator in polymerization or as a monomer itself.

As a Co-initiator: Tertiary amines are widely used as accelerators or co-initiators in redox initiation systems for radical polymerization, particularly with peroxides like benzoyl peroxide (BPO). rsc.org The mechanism involves a nucleophilic attack of the tertiary amine on the peroxide bond of BPO. rsc.org This leads to the formation of a benzoyloxy radical and an anilinomethyl radical (in the case of dimethylaniline). rsc.org In the case of this compound, the nitrogen atom would react with BPO to generate radical species capable of initiating the polymerization of other monomers, such as methyl methacrylate (B99206) (MMA). rsc.org The rate of polymerization and the properties of the resulting polymer are significantly affected by the concentration of both the amine and the peroxide. nih.gov

As a Monomer: The molecule contains a polymerizable acrylic ester backbone. While it is not a standard methacrylate or acrylate, under appropriate conditions with a suitable radical initiator, the vinyl-like structure of the α,β-unsaturated ester could potentially undergo polymerization. However, the steric bulk provided by the α-methyl group and the β-dibutylamino group would likely hinder chain propagation, leading to low molecular weight polymers or oligomers. This steric hindrance is a significant factor in the polymerization of substituted acrylic monomers.

Kinetic Analysis of Chemical Reactions

Rate Constant Determination and Reaction Order Analysis

The kinetic analysis of reactions involving this compound provides quantitative insight into its reactivity.

Grignard Reaction Kinetics: The reaction of esters with Grignard reagents is typically fast. Kinetic studies on similar systems often show the reaction to be first order with respect to the ester and can exhibit complex order with respect to the Grignard reagent, as the reagent can exist in solution as monomers, dimers, and other aggregates (Schlenk equilibrium). The rate is highly dependent on the solvent, temperature, and the specific Grignard reagent used. For instance, studies on related systems have determined activation energies, which can be used to quantify the temperature dependence of the rate constant. researchgate.net

Radical Polymerization Kinetics: When used as a co-initiator, the rate of polymerization (Rp) is directly influenced by the concentration of the amine and the primary initiator (e.g., BPO). The rate is proportional to the square root of the initiator concentration, a hallmark of radical chain-growth polymerization.

Table 2: Representative Kinetic Data for Amine-Accelerated Polymerization

[Amine] (mol/L) [BPO] (mol/L) Initial Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹)
0.05 0.1 1.2 x 10⁻⁴
0.10 0.1 1.7 x 10⁻⁴
0.10 0.2 2.4 x 10⁻⁴

Note: Data is representative of typical tertiary amine/BPO initiated polymerization of acrylic monomers and serves for illustrative purposes.

An increase in the concentration of either the amine or the peroxide leads to a higher concentration of initiating radicals and thus a faster polymerization rate. nih.gov

Identification of Transition States and Reaction Intermediates

The elucidation of reaction pathways requires the identification of transient species such as intermediates and transition states.

In Grignard Additions: The key reaction intermediate is the tetrahedral magnesium hemiacetal formed after the first nucleophilic attack. This species is generally not directly observable under normal reaction conditions due to its rapid collapse to the ketone intermediate. However, its existence is supported by computational studies and low-temperature experiments on related systems. researchgate.net The transition states for the addition steps are highly ordered, four-centered structures involving the carbonyl carbon, the carbonyl oxygen, the magnesium atom, and the nucleophilic carbon of the Grignard reagent.

In Radical Processes: When acting as a co-initiator, the primary intermediates are the radicals formed from the amine-peroxide interaction. A crucial intermediate derived from this compound would be the α-aminoalkyl radical, formed by hydrogen abstraction from one of the N-butyl chains. In polymerization, the growing polymer chains are themselves radical intermediates. Transition states in radical polymerization are associated with the initiation, propagation, and termination steps. For example, the transition state for chain propagation involves the approach of the radical end of a growing polymer chain to the double bond of a monomer molecule. Computational studies, often using Density Functional Theory (DFT), are instrumental in characterizing the geometry and energy of these fleeting transition states. chemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Methyl 3 Dibutylamino 2 Methylpropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule. The spectrum provides three key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons responsible for a signal; and the splitting pattern (multiplicity), which gives information about neighboring protons.

For Methyl 3-(dibutylamino)-2-methylpropionate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The protons on the butyl chains alpha to the nitrogen atom are deshielded compared to the other methylene groups in the chain. The methoxy (B1213986) group of the ester appears as a characteristic singlet, while the protons on the propionate (B1217596) backbone exhibit splitting due to coupling with each other. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-COOCH₃3.6 - 3.7Singlet (s)3H
b-CH(CH₃)-2.6 - 2.8Multiplet (m)1H
c-CH(CH₃)CH₂-2.4 - 2.6Multiplet (m)2H
d-CH(CH₃)-1.1 - 1.2Doublet (d)3H
e-N(CH₂CH₂CH₂CH₃)₂2.3 - 2.5Triplet (t)4H
f-N(CH₂CH₂CH₂CH₃)₂1.3 - 1.5Multiplet (m)4H
g-N(CH₂CH₂CH₂CH₃)₂1.2 - 1.4Sextet (sxt)4H
h-N(CH₂CH₂CH₂CH₃)₂0.8 - 1.0Triplet (t)6H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons of esters, for instance, are highly deshielded and appear far downfield. libretexts.orgdocbrown.info

In the ¹³C NMR spectrum of this compound, separate resonances are expected for the ester carbonyl carbon, the methoxy carbon, the carbons of the propionate backbone, and each of the four non-equivalent carbons of the butyl chains.

Table 2: Predicted ¹³C NMR Data for this compound

LabelAssignmentPredicted Chemical Shift (δ, ppm)
1-C =O170 - 175
2-COOC H₃50 - 55
3-C H(CH₃)-35 - 45
4-CH(C H₃)-15 - 20
5-CH(CH₃)C H₂-55 - 60
6-N(C H₂CH₂CH₂CH₃)₂50 - 55
7-N(CH₂C H₂CH₂CH₃)₂28 - 32
8-N(CH₂CH₂C H₂CH₃)₂20 - 25
9-N(CH₂CH₂CH₂C H₃)₂10 - 15

Note: Predicted values are based on typical chemical shifts for similar functional groups.

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques spread the signals across two axes, resolving overlapping peaks and revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons, confirming the -CH(CH₃)CH₂- fragment of the propionate backbone and the -CH₂CH₂CH₂CH₃ sequence within the butyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon in the molecule's framework.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For example, an HMBC spectrum could show a correlation between the methoxy protons (-OCH₃) and the ester carbonyl carbon (C=O), confirming the ester functionality.

Mass Spectrometry (MS) in Research Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. nih.gov For this compound, HRMS would be used to confirm its elemental composition.

Table 3: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass [M+H]⁺
C₁₃H₂₇NO₂[C₁₃H₂₈NO₂]⁺230.21146

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules. researchgate.netpolyu.edu.hk The sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase for MS analysis.

Given the presence of the basic tertiary amine, this compound is expected to ionize very efficiently in positive-ion mode ESI-MS, primarily forming the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion. In MS/MS, the selected ion is fragmented, and the masses of the resulting product ions are analyzed. This fragmentation pattern provides valuable structural information. Potential fragmentation pathways for the [M+H]⁺ ion of the target compound could include the loss of neutral molecules like methanol (B129727) or cleavage of the C-N bonds, leading to the loss of butyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. It is a cornerstone for assessing the purity of this compound and identifying potential process-related impurities or degradation products. thermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas, such as helium) and the stationary phase (a high-boiling-point liquid coated on the column walls). For a compound like this compound, a non-polar or mid-polarity column (e.g., a 5% phenyl polysiloxane phase) is effective.

As the separated components exit the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons, causing fragmentation. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is predicted to show characteristic fragments. The molecular ion peak (M+) may be observed, but it is often weak for aliphatic amines and esters. More prominent peaks are expected from specific fragmentation pathways:

α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the formation of a stable iminium ion. Loss of a propyl radical (CH₂CH₂CH₃) from one of the butyl groups would generate a significant fragment.

Ester Fragmentation: Cleavage can occur at the ester group. A characteristic fragmentation for methyl esters is the McLafferty rearrangement, though the substitution at the alpha-carbon in this molecule will influence this pathway. whitman.educhemistrynotmystery.com Other key fragments include the acylium ion [M-OCH₃]⁺ and ions related to the loss of the entire ester group. whitman.edu

By comparing the retention times and mass spectra of peaks in a sample to those of a reference standard, the purity can be accurately determined. Unidentified peaks can be tentatively identified by interpreting their fragmentation patterns and comparing them to mass spectral libraries. This allows for the comprehensive profiling of byproducts that may arise from the synthesis, such as unreacted starting materials or products of side reactions.

Table 1: Hypothetical GC-MS Parameters and Expected Byproducts

ParameterValue/Description
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Injector Temp. 250°C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Potential Byproduct Hypothetical Retention Time
DibutylamineEarly eluting
Methyl 2-methylpropenoateEarly eluting
Unidentified DimerLate eluting

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the primary tool for separating complex mixtures and assessing the purity of chemical substances. Various chromatographic techniques are applicable to this compound, each serving a distinct analytical purpose.

High-Performance Liquid Chromatography (HPLC) is the preeminent method for the precise quantification and purity determination of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The basic nature of the tertiary amine in the target molecule can lead to undesirable interactions with acidic silanol groups on the surface of standard silica-based columns, resulting in poor peak shape (tailing). To mitigate this, several strategies can be employed:

Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. biotage.com

Ion-Pairing Chromatography: An ion-pairing agent, such as an alkyl sulfonate, can be added to the mobile phase. This agent forms a neutral ion pair with the protonated tertiary amine, enhancing its retention and improving peak shape on a reversed-phase column. chromforum.orgchromatographyonline.com

pH Control: Maintaining the mobile phase pH with a buffer (e.g., phosphate or acetate) ensures consistent ionization of the analyte, leading to reproducible retention times.

For detection, since this compound lacks a significant chromophore, UV detection at low wavelengths (e.g., 200-215 nm) can be used, but may suffer from low sensitivity and interference. More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) provide more robust and sensitive detection for quantitative purposes. sielc.com

Table 2: Example HPLC Method Parameters for Quantitative Analysis

ParameterValue/Description
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector CAD or MS
System Suitability Acceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of injections (n=6)≤ 1.0%

While GC-MS is used for identification and profiling, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for quantifying volatile components, particularly residual solvents that may be present from the manufacturing process. ispub.com The analysis of such organic volatile impurities (OVIs) is a critical aspect of quality control in pharmaceutical production. dergipark.org.trijpsonline.comlabsolution.pl

Static headspace GC is the preferred technique for this analysis. In this method, a sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC system and provides excellent sensitivity for volatiles.

A column with a stationary phase designed for separating volatile polar and non-polar compounds (e.g., a G43 phase or a 6% cyanopropylphenyl phase) is typically used. dergipark.org.tr The FID detector provides a response that is proportional to the mass of carbon atoms entering it, making it an excellent choice for the quantification of organic solvents.

Table 3: Typical GC-FID Conditions for Residual Solvent Analysis

ParameterValue/Description
Technique Static Headspace (HS-GC)
GC Column 30 m x 0.53 mm ID, G43 phase or equivalent
Carrier Gas Helium or Nitrogen
Oven Program 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Potential Solvents Methanol, Toluene, Tetrahydrofuran (THF), Ethyl Acetate

For the purification of this compound on a laboratory scale, column chromatography is the most common technique. This method involves passing a solution of the crude product through a column packed with a solid adsorbent (stationary phase), and eluting with a liquid (mobile phase). Separation occurs based on the differential adsorption of the components to the stationary phase.

Due to the basic tertiary amine group, using standard silica gel as the stationary phase can lead to strong, sometimes irreversible, adsorption and significant peak tailing, resulting in poor separation and low recovery. biotage.com To overcome this, the following strategies are effective:

Mobile Phase Modification: Adding a small percentage (0.5-2%) of a volatile base like triethylamine or ammonia to the mobile phase system (e.g., a gradient of ethyl acetate in hexanes) neutralizes the acidic silica surface and improves the elution of the basic compound. biotage.com

Alternative Stationary Phases: Using a less acidic or basic stationary phase, such as neutral or basic alumina, or amine-functionalized silica, can provide excellent separation without the need for mobile phase additives. biotage.com

The progress of the purification is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). Fractions containing the pure product are then combined and the solvent is removed to yield the purified compound.

Table 4: Column Chromatography Purification Strategy

ParameterRecommended Approach
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of 0-20% Ethyl Acetate in Hexanes, containing 1% Triethylamine
Elution Profile 1. Non-polar impurities elute first. 2. This compound elutes. 3. Polar impurities are retained longer on the column.
Monitoring TLC with UV visualization and/or staining (e.g., potassium permanganate)

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which are characteristic of the types of chemical bonds present.

For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of an ester is confirmed by two distinct and intense absorptions: a sharp C=O (carbonyl) stretch and a C-O (single bond) stretch. The numerous alkyl groups (methyl, butyl) are evidenced by strong C-H stretching and bending vibrations. The C-N bond of the tertiary amine also has a characteristic absorption, although it is often weaker and can be found in the complex "fingerprint region" of the spectrum. spectroscopyonline.com

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl (C-H)Stretch2850 - 2980Strong
Ester (C=O)Stretch~1740Strong, Sharp
Ester (C-O)Stretch1150 - 1250Strong
Tertiary Amine (C-N)Stretch1050 - 1200Medium to Weak
Alkyl (C-H)Bend1370 - 1470Medium

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," that has properties better suited for a specific analytical method. libretexts.org This is often done to increase volatility for GC analysis, improve thermal stability, or introduce a chromophore or fluorophore to enhance detection in HPLC. nih.gov

Derivatization of tertiary amines like this compound is generally more challenging than for primary or secondary amines, as they lack an active hydrogen atom for common reactions like acylation or silylation. sigmaaldrich.comresearchgate.net However, specific strategies can be employed:

Reaction with Chloroformates: Certain chloroformate reagents can react with tertiary amines, leading to a dealkylation reaction that produces a carbamate derivative. This derivative is often more volatile and thermally stable, making it suitable for GC-MS analysis. vt.eduresearchgate.net

Indirect Derivatization via Hydrolysis: For trace-level analysis where high sensitivity is required, an indirect approach can be used. The ester functional group of the molecule can be hydrolyzed to form the corresponding carboxylic acid. This carboxylic acid can then be reacted with a fluorescent tagging agent (e.g., forming a fluorescent ester). The resulting derivative can be analyzed with high sensitivity using HPLC with fluorescence detection. chromforum.org

These strategies are particularly useful when the analyte is present at very low concentrations or when the standard analytical methods lack the required sensitivity or selectivity.

Table 6: Comparison of Native Compound vs. Hypothetical Derivative

PropertyNative CompoundHypothetical Derivative (e.g., Carbamate)Analytical Advantage
Volatility ModerateHigherImproved suitability for GC analysis.
Thermal Stability ModerateHigherReduced degradation in the GC injector.
UV Absorbance Very LowLow (unless a chromophore is added)Derivatization can be designed to add a UV-active group for enhanced HPLC-UV detection.
Mass Spectrum ComplexPotentially simpler, more predictable fragmentationCan aid in structural confirmation and quantification by MS.

Computational Chemistry and Theoretical Investigations of Methyl 3 Dibutylamino 2 Methylpropionate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and thermodynamic properties of molecules like Methyl 3-(dibutylamino)-2-methylpropionate.

By employing a functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry can be optimized to its lowest energy state. This process reveals key structural parameters like bond lengths and angles. The relative stability of different conformers, arising from the rotation around single bonds in the dibutylamino and methylpropionate moieties, can be assessed by comparing their calculated Gibbs free energies (ΔG). A lower ΔG indicates a more stable conformation.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's propensity to react. For instance, the tertiary amine group is an electron-rich site, suggesting it would be a center for electrophilic attack, while the carbonyl carbon of the ester is an electrophilic site, susceptible to nucleophilic attack.

Illustrative Data: Calculated Thermodynamic Properties of this compound Conformers

This table presents hypothetical data to illustrate the typical output of DFT calculations for different conformers. Actual values would require specific computation.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgsmu.edu The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the tertiary amine, due to the high energy of the nitrogen atom's lone pair of electrons. The LUMO would likely be centered on the π* antibonding orbital of the ester's carbonyl group. scirp.org This distribution indicates that the amine is the primary nucleophilic site, and the carbonyl carbon is the primary electrophilic site for reactions.

Illustrative Data: Frontier Molecular Orbital Properties

This table shows hypothetical FMO energy values calculated via DFT. These values are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound, placed in a simulated solvent box (like water or an organic solvent), would reveal its dynamic behavior. researchgate.net

These simulations track the trajectories of atoms based on a force field, providing a detailed picture of conformational flexibility. mdpi.com For this compound, MD can explore the various spatial arrangements of the two butyl chains and the rotation around the C-C bonds of the propionate (B1217596) backbone. This analysis is crucial for understanding how the molecule might adapt its shape to interact with other molecules or surfaces. chemistrysteps.com Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, between multiple molecules or with a solvent, which is essential for predicting its behavior in a condensed phase. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic data, which is invaluable for interpreting experimental spectra. echemi.com For this compound, key spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical frequencies, when appropriately scaled, can be compared to experimental IR spectra to aid in peak assignment. For example, the calculation would predict a strong vibrational mode for the C=O stretch of the ester group and various modes for C-H and C-N bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C) can be computed to predict chemical shifts (δ). Comparing these theoretical shifts with experimental NMR data helps confirm the molecular structure.

Illustrative Data: Predicted Vibrational Frequencies for Key Functional Groups

This table presents hypothetical, unscaled vibrational frequencies. In practice, calculated frequencies are scaled to better match experimental data.

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could model reactions such as the hydrolysis of the ester group or the aminolysis reaction. chemistrysteps.com

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. smu.edu The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea) of the reaction, which determines the reaction rate. For example, modeling the base-catalyzed hydrolysis of the ester would involve calculating the energy of the tetrahedral intermediate formed when a hydroxide (B78521) ion attacks the carbonyl carbon and the transition states leading to its formation and collapse.

In Silico Approaches for Compound Design and Optimization in Chemical Research

The computational methods described above form the basis of in silico (computer-based) drug and materials design. Starting with this compound as a lead compound, its structure can be systematically modified in a computational model to optimize for a desired property.

For example, if the goal were to increase its reactivity, FMO analysis could guide modifications that lower the HOMO-LUMO gap. If the objective were to design a molecule that binds to a specific biological target, MD simulations and docking studies could be used to assess how changes to the alkyl chains or other functional groups affect the binding affinity and conformational stability within the target's active site. This in silico screening process allows for the rapid evaluation of many potential derivatives, saving significant time and resources compared to synthesizing and testing each compound experimentally.

Investigative Chemical Applications and Derivatization in Advanced Research

Potential Role as a Key Intermediate in Complex Organic Synthesis

The structure of Methyl 3-(dibutylamino)-2-methylpropionate, featuring both a tertiary amino group and a methyl ester, positions it as a versatile intermediate in the synthesis of more complex molecules. These functional groups offer dual reactivity, allowing for a range of synthetic manipulations.

The presence of the dibutylamino group allows for further reactions such as quaternization to form ammonium (B1175870) salts, or oxidation to form N-oxides. The ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. This dual reactivity makes it a potentially useful starting material for creating a variety of chemical structures. For instance, derivatives of similar amino acid esters have been used to synthesize more complex heterocyclic compounds. The synthesis of derivatives of 2-methyl-3-(N-morpholyl)-propionic acid hydrazide has been reported, showcasing how the core structure can be elaborated. researchgate.net Similarly, modifications of related structures like 3-hydroxy-2,2-dimethyl-propionic acid methyl ester have led to a series of new compounds with potential biological activities. rsc.org

In multi-step syntheses, a molecule like this compound could serve as a key building block. illinois.edu After an initial transformation, for example, the hydrolysis of the ester to a carboxylic acid, the resulting amino acid could be coupled with other molecules to build larger, more complex structures. The amino group could also be used to direct certain reactions or to chelate to metal centers, influencing the stereochemistry of subsequent transformations. The synthesis of complex molecules often relies on such bifunctional building blocks to introduce specific functionalities in a controlled manner.

Exploration in Catalysis and Ligand Development

The nitrogen atom in the dibutylamino group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that this compound could be explored as a ligand in catalysis.

The development of ligands is a cornerstone of modern catalytic science, and nitrogen-containing compounds are a major class of ligands. For example, amino-substituted arylcopper compounds have been synthesized and shown to possess enhanced thermal stability, which is a desirable property for catalysts. uu.nl While not directly involving the title compound, this research highlights the potential of incorporating amino groups into ligands to modulate the properties of metal complexes. The dibutyl groups on the nitrogen in this compound would provide steric bulk, which can be a critical factor in controlling the selectivity of a catalyst.

Table 1: Potential Catalytic Systems for Ligand Exploration

Metal CenterPotential Reaction TypeRationale
Copper (Cu)Atom Transfer Radical Polymerization (ATRP)Nitrogen ligands are commonly used in copper-catalyzed ATRP.
Palladium (Pd)Cross-coupling reactionsTertiary amines can act as ligands for palladium catalysts.
Zinc (Zn)Cyclization reactionsZinc-catalyzed reactions often utilize nitrogen-containing ligands. mdpi.com

Building Block in Materials Science and Polymer Chemistry

The structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers.

With a suitable modification, such as the introduction of a polymerizable group like a vinyl or acryloyl moiety, a derivative of this compound could serve as a monomer in polymerization reactions. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.eduacs.orgdoaj.org The incorporation of a monomer derived from this compound would introduce tertiary amine functionalities along the polymer chain. Such functional polymers are of great interest for a variety of applications, including as "smart" materials that respond to stimuli like pH changes.

The successful polymerization of other functional monomers, such as n-butyl acrylate, using techniques like electrochemical ATRP in miniemulsion, demonstrates the versatility of these methods for creating specialized polymers. nih.gov

The use of functional monomers is key to designing novel polymeric architectures. By copolymerizing a monomer derived from this compound with other monomers, a wide range of polymer structures, such as block copolymers, graft copolymers, and star polymers, could be synthesized. These architectures can lead to materials with unique properties and self-assembly behaviors. For example, amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can be created and have been synthesized using modified natural polymers like lignin (B12514952) as a macroinitiator. rug.nl A monomer with the characteristics of this compound could be used to create the hydrophobic block in such a copolymer.

Table 2: Potential Polymeric Architectures from a Functionalized Monomer

Polymer ArchitecturePotential Properties/Applications
Block CopolymersSelf-assembly into micelles or vesicles for drug delivery.
Graft CopolymersModified surface properties, improved biocompatibility.
Stimuli-Responsive PolymerspH-responsive materials for sensors or controlled release systems.

Potential in Agrochemical Research as a Chemical Analog or Intermediate

While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its structural features suggest potential as a chemical analog or intermediate in the development of new agrochemicals. The core structure, a substituted β-amino acid ester, is a versatile scaffold found in various biologically active molecules.

In the field of agrochemical discovery, researchers often explore derivatives of known chemical classes to identify novel compounds with desired properties, such as herbicidal, fungicidal, or insecticidal activity. The development of new pesticides is crucial to address the evolution of resistance in target pests and to meet modern safety and environmental standards.

The structure of this compound, featuring a tertiary amine and a methyl ester, presents several points for chemical modification. This allows for the systematic alteration of its physicochemical properties, such as lipophilicity, which can be a key determinant of a compound's ability to penetrate biological membranes and interact with its target site. The dibutylamino group, in particular, provides a significant lipophilic character to the molecule.

Furthermore, β-amino esters can serve as precursors in the synthesis of more complex molecules. Through various chemical transformations, the ester or amine functionalities can be modified to introduce different pharmacophores or reactive groups, potentially leading to the discovery of new active ingredients for crop protection. The exploration of structure-activity relationships (SAR) is a fundamental aspect of this process, where systematic structural modifications are correlated with changes in biological activity. nih.gov

The general class of propionate (B1217596) derivatives has been investigated for various applications, and the inclusion of an amino group offers additional possibilities for creating diverse chemical libraries for high-throughput screening, a common practice in the search for new agrochemicals.

Chemical Derivatization for Functional Studies and Analog Preparation

The chemical structure of this compound offers several avenues for derivatization to support functional studies and the preparation of a library of analogs for screening. Such modifications are essential for exploring the structure-activity relationships (SAR) of a chemical class and for optimizing properties like potency, selectivity, and metabolic stability.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupDerivatization ReactionPotential New FunctionalityPurpose of Derivatization
Ester Group HydrolysisCarboxylic AcidIntroduce a polar group, potential for salt formation, and further derivatization (e.g., amidation).
TransesterificationDifferent Alkyl or Aryl EstersModulate lipophilicity and steric bulk to influence bioavailability and target interaction.
AmidationAmides (Primary, Secondary, Tertiary)Introduce hydrogen bonding capabilities and alter metabolic stability.
Amine Group QuaternizationQuaternary Ammonium SaltIntroduce a permanent positive charge, potentially altering solubility and biological target interaction.
N-dealkylation followed by N-acylation/N-alkylationDifferent Alkyl or Acyl groups on the NitrogenSystematically vary the size and electronic nature of the amine substituent to probe the binding pocket of a target.
Propionate Backbone Introduction of substituents at the α or β positionHalogens, Alkyl groups, Hydroxyl groups, etc.Explore the impact of steric and electronic modifications on the core scaffold's conformation and biological activity.

The synthesis of a library of analogs based on these derivatization strategies would allow for a systematic investigation into how changes in the molecule's structure affect its biological activity. For instance, varying the length and branching of the alkyl chains on the nitrogen atom could provide insights into the steric requirements of a potential binding site. Similarly, converting the methyl ester to a range of other esters or amides would modify the compound's polarity and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of such derivatives can often be achieved using well-established chemical methodologies. For example, ester hydrolysis can be performed under acidic or basic conditions, while amidation can be carried out by reacting the corresponding carboxylic acid (obtained from hydrolysis) with an amine in the presence of a coupling agent. The preparation of poly(β-amino esters) through the conjugate addition of amines to bis(acrylate esters) highlights the versatility of this class of compounds in forming a wide array of structures. google.comgoogle.com

By creating and screening a library of these analogs, researchers can identify key structural features responsible for any observed biological activity, paving the way for the rational design of more potent and selective compounds for further investigation in agrochemical research.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-(dibutylamino)-2-methylpropionate?

The synthesis typically involves sequential alkylation and esterification steps. A plausible route includes:

  • Amine alkylation : Reacting a precursor like 3-amino-2-methylpropionic acid with dibutyl bromide under basic conditions (e.g., K₂CO₃) to introduce the dibutylamino group.
  • Esterification : Treating the intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification.
    Key challenges include controlling regioselectivity during alkylation and minimizing racemization. Optimization of reaction time, temperature, and solvent polarity is critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with diagnostic signals for the ester group (~3.6 ppm for methyl ester protons) and dibutylamino group (δ 0.8–1.5 ppm for butyl chains).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies ester carbonyl stretching (~1740 cm⁻¹) and tertiary amine vibrations.
  • HPLC-PDA : Assesses purity and detects potential byproducts like unreacted intermediates or hydrolysis products .

Advanced Research Questions

Q. How can competing side reactions during synthesis be systematically mitigated?

Common side reactions include:

  • Over-alkylation : Use stoichiometric control and low temperatures to avoid multiple alkylations.
  • Ester hydrolysis : Employ anhydrous conditions and acid scavengers (e.g., molecular sieves).
  • Oxidative degradation : Add antioxidants (e.g., BHT) and store intermediates under inert gas.
    Mechanistic studies (e.g., kinetic monitoring via in-situ FTIR) and DOE (Design of Experiments) approaches help identify critical parameters influencing side reactions .

Q. What strategies are recommended for optimizing the compound’s stability in biological assays?

  • pH Buffering : Maintain physiological pH (7.4) to prevent ester hydrolysis.
  • Cryopreservation : Store stock solutions in aliquots at −80°C with cryoprotectants (e.g., DMSO).
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess susceptibility to CYP450-mediated degradation. Structural analogs with fluorinated or bulky substituents may enhance stability .

Q. How does the steric bulk of the dibutylamino group influence the compound’s reactivity or biological interactions?

  • Steric hindrance reduces nucleophilic attack on the ester group, enhancing hydrolytic stability.
  • In biological systems, the bulky group may hinder binding to off-target receptors (e.g., muscarinic acetylcholine receptors) but improve selectivity for intended targets. Computational docking studies (e.g., AutoDock Vina) and comparative SAR analyses with dimethylamino analogs provide insights into steric effects .

Q. What in vitro models are suitable for evaluating the compound’s potential as a pharmaceutical intermediate?

  • Cell viability assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity.
  • Enzyme inhibition assays : Test activity against targets like ion channels or kinases relevant to cardiovascular diseases (e.g., hERG channel for arrhythmia risk assessment).
  • Permeability studies : Caco-2 monolayers predict intestinal absorption for oral drug candidates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar dibutylamino esters: How to address reproducibility issues?

  • Batch variability : Trace impurities in starting materials (e.g., residual moisture in dibutylamine) can drastically alter yields. Implement strict QC protocols for reagents.
  • Scale-dependent effects : Mixing efficiency and heat transfer differ between small- and large-scale reactions. Use flow chemistry or segmented reactors for consistency.
  • Catalyst deactivation : Metal catalysts (e.g., Pd/C) may lose activity due to sulfur-containing byproducts; switch to heterogeneous alternatives .

Methodological Recommendations

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (e.g., Waters XBridge, 5 μm, 4.6 × 250 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 90% over 20 min.
  • Detection : UV at 210–220 nm for amine and ester moieties.
  • Forced degradation : Expose to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions to validate method specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.